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Introduction
The chemical synthesis of oligonucleotides is a stepwise process that, while highly efficient,

inevitably results in a heterogeneous mixture of the desired full-length product and various

impurities. These impurities primarily consist of shorter, "failure" sequences (n-1, n-2, etc.),

incompletely deprotected oligonucleotides, and small molecule by-products from the synthesis

and cleavage steps. For the majority of research, diagnostic, and therapeutic applications, the

purity of the synthetic oligonucleotide is paramount to ensure experimental accuracy and

safety. The two most prevalent strategies for the purification of these synthetic nucleic acids are

DMT-on and DMT-off, each with distinct advantages and suited for different applications.

The dimethoxytrityl (DMT) group is a bulky, lipophilic protecting group attached to the 5'-

terminus of the oligonucleotide during synthesis. The choice to either retain this group during

the initial purification step (DMT-on) or remove it prior to purification (DMT-off) dictates the

chromatographic strategy employed. This application note provides a detailed comparison of

these two approaches, complete with quantitative data, experimental protocols, and workflow

diagrams to guide the user in selecting the optimal purification method for their specific needs.

Principle of a DMT-on versus DMT-off Purification
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In DMT-on purification, the final 5'-DMT group is intentionally left on the full-length

oligonucleotide.[1] This imparts a significant hydrophobic character to the target molecule,

allowing for its selective retention on a reverse-phase chromatographic support.[1] Shorter

failure sequences, which are capped during synthesis and therefore lack the 5'-DMT group, are

more hydrophilic and are washed away.[1] Following the removal of these impurities, the DMT

group is cleaved from the purified oligonucleotide, typically on-column, and the final product is

eluted.

Conversely, DMT-off purification involves the removal of the 5'-DMT group as the final step of

solid-phase synthesis.[2] In this case, the primary basis for separation is the overall charge of

the oligonucleotide, which is proportional to its length (number of phosphate groups).[3] Anion-

exchange chromatography is the most common technique for DMT-off purification, where

oligonucleotides are separated based on their differential interaction with a positively charged

stationary phase.[3]

Comparative Data
The choice between DMT-on and DMT-off purification often depends on the desired purity,

yield, length of the oligonucleotide, and the available instrumentation. The following table

summarizes quantitative data from various studies to provide a comparative overview of the

two methods.
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Purification
Method

Oligonucleo
tide Type &
Length

Initial Purity Final Purity Yield Reference

DMT-on (SPE

Cartridge)
21mer RNA 76.7%

97.5% -

98.5%

63.5% -

66.5%
[4]

DMT-on (SPE

Cartridge)

16mer

Phosphorothi

oate

Not Specified 81% Not Specified [5]

DMT-on

(HIC)
20mer DNA ~55% >99% 97% [6]

DMT-on

(SMB

Chromatogra

phy)

20mer

Phosphorothi

oate

Not Specified >99% 77% [1]

DMT-off

(Anion-

Exchange

HPLC)

Up to 40

bases
Not Specified

Generally

high, but

resolution

decreases

with length

Not Specified

Experimental Workflows and Logical Relationships
DMT-on Purification Workflow
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DMT-on Purification Workflow

DMT-off Purification Workflow
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(from synthesis)
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Shorter Failure Sequences Elute Early

Full-Length Oligonucleotide
 Elute Later

Fraction Collection Purified DMT-off
Oligonucleotide
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DMT-off Purification Workflow

Experimental Protocols
Protocol 1: DMT-on Purification using Reverse-Phase
Solid-Phase Extraction (SPE) Cartridge
This protocol is a general guideline and may require optimization based on the specific

oligonucleotide and cartridge used.

Materials:

Crude DMT-on oligonucleotide solution (post-synthesis and deprotection in ammonium

hydroxide)

Reverse-Phase SPE Cartridge

Acetonitrile (ACN)

2M Triethylammonium Acetate (TEAA), pH 7.0

Wash Solution 1: 1.5% Ammonium Hydroxide in water

Wash Solution 2: Nuclease-free water
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Detritylation Solution: 3% Trifluoroacetic Acid (TFA) in water

Elution Buffer: 20% Acetonitrile in nuclease-free water

Vacuum manifold or syringe

Procedure:

Cartridge Conditioning: a. Pass 1-2 column volumes of Acetonitrile through the cartridge. b.

Equilibrate the cartridge by passing 2-3 column volumes of 2M TEAA through it.[5]

Sample Loading: a. Dilute the crude oligonucleotide solution with an equal volume of 2M

TEAA. b. Load the diluted sample onto the cartridge at a slow, dropwise rate. The DMT-on

oligonucleotide will bind to the reverse-phase sorbent.

Washing: a. Wash the cartridge with 2-3 column volumes of 1.5% ammonium hydroxide

solution to remove unbound failure sequences and other hydrophilic impurities.[5] b. Wash

the cartridge with 2-3 column volumes of nuclease-free water to remove the ammonium

hydroxide.[5]

On-Column Detritylation: a. Slowly pass 1-2 column volumes of 3% TFA solution through the

cartridge. The liberated DMT cation will often appear as a bright orange/pink band that is

retained on the cartridge.[5] b. Allow the detritylation solution to remain in contact with the

resin for 5-10 minutes. c. Wash the cartridge with 2-3 column volumes of nuclease-free water

to remove the TFA.

Elution: a. Elute the purified, detritylated oligonucleotide with 1-2 column volumes of 20%

Acetonitrile.[5] b. Collect the eluate and quantify the oligonucleotide concentration.

Protocol 2: DMT-off Purification using Anion-Exchange
HPLC
This protocol provides a general framework for the purification of DMT-off oligonucleotides. The

specific salt gradient and flow rates may need to be optimized for different sequences and

column dimensions.

Materials:
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Crude DMT-off oligonucleotide solution (lyophilized and reconstituted in nuclease-free water)

Anion-Exchange HPLC column

Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)

Mobile Phase B: High-salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)

HPLC system with a UV detector

Procedure:

System and Column Equilibration: a. Equilibrate the HPLC system and the anion-exchange

column with Mobile Phase A until a stable baseline is achieved.

Sample Preparation and Injection: a. Dissolve the lyophilized crude DMT-off oligonucleotide

in Mobile Phase A or nuclease-free water. b. Filter the sample through a 0.22 µm syringe

filter to remove any particulate matter. c. Inject the prepared sample onto the equilibrated

column.

Chromatographic Separation: a. Begin the elution with 100% Mobile Phase A. b. Apply a

linear gradient of increasing Mobile Phase B to elute the bound oligonucleotides. A typical

gradient might be from 0% to 50% Mobile Phase B over 30-40 minutes. c. Monitor the elution

profile at 260 nm. Shorter, less negatively charged failure sequences will elute earlier in the

salt gradient, while the longer, more highly charged full-length product will elute later.[3]

Fraction Collection: a. Collect fractions corresponding to the main peak, which represents

the full-length oligonucleotide.

Post-Purification Processing: a. Analyze the collected fractions for purity using analytical

HPLC or mass spectrometry. b. Pool the fractions containing the pure product. c. Desalt the

pooled fractions using a suitable method such as size-exclusion chromatography or ethanol

precipitation to remove the high salt concentration from the elution buffer.

Discussion and Recommendations
DMT-on Purification:
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Advantages: This method is generally rapid and can be performed using pre-packed SPE

cartridges, making it suitable for high-throughput applications.[7] The separation is based on

the distinct hydrophobicity of the DMT group, which provides excellent resolution between

the full-length product and capped failure sequences.[2]

Disadvantages: The acidic conditions required for detritylation can lead to depurination (loss

of purine bases), especially for longer oligonucleotides or those with a high purine content.[3]

Additionally, any failure sequences that were not successfully capped during synthesis will

retain the DMT group and co-elute with the full-length product.

DMT-off Purification:

Advantages: This method avoids the use of harsh acidic conditions post-synthesis, thereby

minimizing the risk of depurination. Anion-exchange HPLC can provide excellent resolution

of oligonucleotides based on their length.[3]

Disadvantages: Anion-exchange chromatography often requires more extensive method

development that can be sequence-dependent.[2] The resolution of this technique tends to

decrease for longer oligonucleotides (typically >50 bases). The high salt concentrations used

for elution necessitate a subsequent desalting step.

Recommendations:

For short to medium-length oligonucleotides (up to 50 bases) where high purity is required

and the risk of depurination is a concern, DMT-off anion-exchange HPLC is a robust option.

For routine purification of standard oligonucleotides and high-throughput applications, DMT-

on SPE cartridge purification offers a good balance of speed, convenience, and purity.

For long oligonucleotides (>50 bases), DMT-on reverse-phase HPLC is often preferred as

the separation is less dependent on length compared to anion-exchange.[3] However,

careful optimization of the detritylation step is crucial to minimize depurination.

Conclusion
Both DMT-on and DMT-off purification strategies are powerful tools for obtaining high-purity

synthetic oligonucleotides. The choice between the two is a trade-off between speed,
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resolution, the risk of side reactions, and the specific characteristics of the oligonucleotide

being purified. By understanding the principles and protocols outlined in this application note,

researchers can make an informed decision to select the most appropriate purification method

for their downstream applications, ensuring the reliability and success of their experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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